2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide
Description
2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of acetamide, featuring a chloro group and a 2-methylphenoxyethyl substituent
Properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-9-4-2-3-5-10(9)15-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIANLQMNQGTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction with chloroacetyl chloride.
- Solvent: Dichloromethane or another suitable organic solvent.
- Reaction Time: Several hours, followed by purification steps such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
- 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
- 2-chloro-N-[2-(4-methylphenoxy)ethyl]acetamide
- 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Comparison:
- Structural Differences: The position of the methyl or methoxy group on the phenoxy ring can influence the compound’s reactivity and biological activity.
- Uniqueness: 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide is unique due to its specific substitution pattern, which can affect its chemical properties and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
